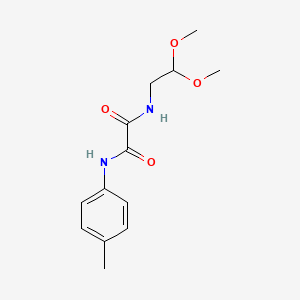

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide is a compound of interest due to its potential therapeutic applications and biological activities. This compound has been investigated for its role in modulating various cellular processes, particularly in the context of cancer treatment and neuropharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H18N2O4

- Molecular Weight : 246.28 g/mol

- Chemical Structure :

- The compound features a dimethoxyethyl group and a methylphenyl moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with protein kinase pathways, which are crucial for regulating cell proliferation, differentiation, and apoptosis. These pathways are often dysregulated in cancerous cells, making them a target for therapeutic intervention.

- Protein Kinase Inhibition : The compound has shown potential in inhibiting specific protein kinases that are involved in tumor growth and survival. For instance, it may affect the MEK-ERK signaling pathway, which is upregulated in many cancers .

- Cellular Effects : Inhibition of protein kinases leads to reduced cell proliferation and altered metabolic processes within the cells . This modulation can result in the induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of similar compounds, it was found that they effectively inhibited tumor growth in vitro. The mechanism was linked to the downregulation of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Neuropharmacological Impact

Another study highlighted the psychoactive effects of related compounds, suggesting that they could influence neurotransmitter release and receptor activity. This opens avenues for exploring their use in treating neuropsychiatric disorders .

Toxicological Considerations

While the compound exhibits promising biological activities, it is essential to consider its safety profile. Studies have indicated potential cardiotoxic effects related to similar compounds, emphasizing the need for thorough toxicological assessments before clinical application .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)ethanediamide exhibits potential anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound could effectively target specific cancer pathways, leading to reduced cell proliferation in vitro .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Its unique chemical structure allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. This property is particularly useful in formulating medications for poorly soluble compounds, making them more effective in clinical settings .

Polymer Synthesis

This compound serves as a monomer in the synthesis of novel polymers with enhanced mechanical properties. These polymers are being explored for applications in coatings and adhesives due to their improved adhesion and durability compared to traditional materials .

Nanocomposites

Incorporating this compound into nanocomposites has shown promising results in enhancing thermal stability and mechanical strength. The interaction between the compound and nanoparticles can lead to synergistic effects that improve the overall performance of the material .

Bioremediation

The compound has been investigated for its potential use in bioremediation processes, particularly in removing heavy metals from contaminated water sources. Its ability to chelate metal ions makes it a candidate for developing environmentally friendly remediation strategies .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the environmental impact of this compound. Understanding its degradation products and their effects on ecosystems is crucial for ensuring safe applications in environmental contexts .

Case Studies

特性

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9-4-6-10(7-5-9)15-13(17)12(16)14-8-11(18-2)19-3/h4-7,11H,8H2,1-3H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKBJVNQEBPGPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。